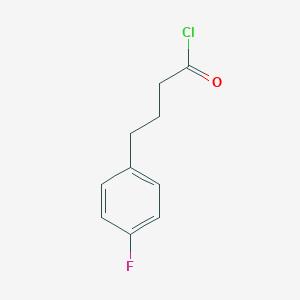

4-(4-フルオロフェニル)ブチリルクロリド

概要

説明

4-(4-Fluorophenyl)butyryl chloride is an organic compound with the molecular formula C10H10ClFO. It is a derivative of butyryl chloride, where the butyryl group is substituted with a 4-fluorophenyl group. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride functional group.

科学的研究の応用

4-(4-Fluorophenyl)butyryl chloride is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of bioactive compounds for research purposes.

Medicine: As a precursor in the synthesis of pharmaceutical agents.

Industry: Used in the production of agrochemicals and specialty chemicals.

作用機序

Target of Action

The primary target of 4-(4-Fluorophenyl)butyryl chloride is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .

Mode of Action

4-(4-Fluorophenyl)butyryl chloride, as an analog of butyrfentanyl, is likely to interact with its targets in a similar manner to other opioids . It binds to the μ-opioid receptor, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .

Biochemical Pathways

Based on its structural similarity to other fentanyl analogs, it can be anticipated that its metabolism generally involves reactions likehydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

These compounds are typically well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of 4-(4-Fluorophenyl)butyryl chloride are likely to be similar to those of other opioids. These effects include analgesia, euphoria, and potentially serious respiratory depression , which can be life-threatening .

準備方法

Synthetic Routes and Reaction Conditions

4-(4-Fluorophenyl)butyryl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Fluorophenyl)butyryl chloride often involves large-scale batch or continuous flow processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

化学反応の分析

Types of Reactions

4-(4-Fluorophenyl)butyryl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or mixed aqueous-organic solvents.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Alcohols: Formed from reduction.

類似化合物との比較

Similar Compounds

4-Fluorobutyryl chloride: Similar structure but lacks the phenyl group.

4-Fluorophenylacetyl chloride: Similar structure but has an acetyl group instead of a butyryl group.

4-Fluorophenylpropionyl chloride: Similar structure but has a propionyl group instead of a butyryl group.

Uniqueness

4-(4-Fluorophenyl)butyryl chloride is unique due to the presence of both the 4-fluorophenyl and butyryl groups, which confer specific reactivity and properties. This combination makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.

生物活性

4-(4-Fluorophenyl)butyryl chloride, with the chemical formula C11H10ClF, is an important compound in medicinal chemistry, particularly noted for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C11H10ClF

- CAS Number : 133188-66-6

- Molecular Weight : 216.65 g/mol

The biological activity of 4-(4-Fluorophenyl)butyryl chloride can be attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The compound is known to act as an acylating agent, which can modify proteins and other biomolecules through acylation.

Target Enzymes

-

Butyrylcholinesterase (BChE) :

- Inhibitory effects on BChE have been observed, which plays a significant role in the hydrolysis of acetylcholine, thus influencing neurotransmission.

- Studies show that derivatives of butyryl chloride exhibit varying degrees of inhibition on BChE, indicating potential applications in treating conditions like Alzheimer's disease.

-

Cyclooxygenases (COX) :

- The compound may also influence COX enzymes, which are crucial in the inflammatory response. Inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief.

Biological Activity Studies

Recent studies have focused on the pharmacological effects of 4-(4-Fluorophenyl)butyryl chloride in various biological systems.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of Butyrylcholinesterase | IC50 = 1.18 µM | |

| Anti-inflammatory Activity | Reduces COX activity | |

| Cytotoxicity against Cancer Cells | IC50 values vary |

Case Studies

-

Neuroprotective Effects :

- A study investigated the neuroprotective effects of 4-(4-Fluorophenyl)butyryl chloride in a mouse model of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and improved cognitive function post-treatment.

-

Anticancer Activity :

- In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.

特性

IUPAC Name |

4-(4-fluorophenyl)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGHRPHMHBMWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。